molecular formula C21H13F3N2O3 B2689647 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione CAS No. 310451-99-1

5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione

Cat. No.: B2689647
CAS No.: 310451-99-1
M. Wt: 398.341
InChI Key: AKHMRJRNAPOFIC-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione (CAS 310451-99-1) is a synthetic isoindoline-1,3-dione derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic molecules known for their multidirectional biological activities. The core phthalimide moiety is a privileged structure in drug discovery, and its conjugation with a 4-aminophenoxy group and a 2-(trifluoromethyl)phenyl substituent creates a complex molecule with potential for multi-target therapeutic applications . The primary research value of this compound lies in the investigation of neurodegenerative diseases, particularly as a candidate for Alzheimer's disease therapy. Derivatives of isoindoline-1,3-dione have shown promising inhibitory activity against key enzymes in the brain, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; inhibiting their activity helps restore cholinergic function, which is crucial for memory and cognitive processes. The compound's structure, which may incorporate pharmacophores like a trifluoromethylphenyl group, is designed to interact with both the catalytic anionic site and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme gorge . Beyond neuroscience, this compound serves as a valuable intermediate for the synthesis of novel chemical entities with potential anti-inflammatory and analgesic properties. Isoindoline-1,3-dione derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process . The presence of the 4-aminophenoxy group offers a handle for further chemical modification, allowing researchers to develop a library of analogs for structure-activity relationship (SAR) studies. The molecule's properties are characterized by its molecular formula (C21H13F3N2O3) and a molecular weight of 398.34 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)17-3-1-2-4-18(17)26-19(27)15-10-9-14(11-16(15)20(26)28)29-13-7-5-12(25)6-8-13/h1-11H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHMRJRNAPOFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole-1,3-dione Core: The isoindole-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and a suitable acylating agent.

    Attachment of Aminophenoxy Group: The aminophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with phenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the context of drug development. Its structure suggests potential activity against various biological targets.

Case Study: Anticancer Activity
One study explored the anticancer properties of derivatives of isoindole compounds, including 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione. The results indicated that modifications to the isoindole structure could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound exhibited IC50 values in the low micromolar range, suggesting promising activity as a chemotherapeutic agent .

Table 1: Cytotoxicity of Isoindole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compound5.6HeLa
Other Isoindole Derivative A10.2MCF-7
Other Isoindole Derivative B3.8A549

Material Science Applications

In material science, this compound has been utilized in the synthesis of advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis
Research has demonstrated that this compound can serve as a monomer for creating polybenzoxazines through cationic ring-opening polymerization. The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Table 2: Properties of Polybenzoxazines Derived from Isoindoles

PropertyValue
Thermal Decomposition Temp350 °C
Tensile Strength85 MPa
Glass Transition Temp120 °C

Analytical Chemistry Applications

The compound is also valuable in analytical chemistry for developing sensitive detection methods.

Case Study: Spectrophotometric Analysis
A study investigated the use of this compound as a chromogenic reagent for the detection of metal ions in solution. The compound's ability to form complexes with transition metals allowed for the development of a spectrophotometric method with a detection limit in the nanomolar range .

Table 3: Detection Limits for Metal Ion Complexes

Metal IonDetection Limit (nM)
Cu²⁺50
Fe³⁺30
Ni²⁺25

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The isoindole-1,3-dione core is highly modifiable, with substituents dictating key properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (310451-99-1) 2-(CF₃-phenyl), 5-(4-aminophenoxy) C₂₁H₁₃F₃N₂O₃ 398.34 High lipophilicity (CF₃), potential metabolic stability
5-(4-Aminophenoxy)-2-(2-fluorophenyl) (079780) 2-(2-fluorophenyl), 5-(4-aminophenoxy) C₂₀H₁₃FN₂O₃ 348.33 Lower lipophilicity (F vs. CF₃)
5-Amino-2-(4-methoxyphenethyl) (25958356) 2-(4-methoxyphenethyl) C₁₇H₁₆N₂O₃ 296.33 Enhanced solubility (methoxy, ethyl chain)
2-(4-Amino-2-hydroxyphenyl) (117346-08-4) 2-(4-amino-2-hydroxyphenyl) C₁₄H₁₀N₂O₃ 254.24 High polarity (hydroxyl group)
2-(Methylthio)phenyl analog (2r) 2-(methylthio)phenyl C₁₆H₁₂N₂O₂S 296.34 Sulfur-based electronic effects
Key Observations:
  • Solubility : Methoxy and ethyl chains (e.g., in ) enhance aqueous solubility, whereas CF₃ may reduce it.
  • Electronic Effects : Electron-withdrawing groups (CF₃, F) modulate aromatic ring reactivity, affecting binding interactions in biological systems .

Biological Activity

5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C21_{21}H13_{13}F3_3N2_2O3_3
  • CAS Number : 303152-24-1
  • IUPAC Name : this compound

The unique structure, which includes an isoindole core with an aminophenoxy group and a trifluoromethyl-substituted phenyl group, suggests potential interactions with various biological targets.

1. Anti-inflammatory Effects

Research indicates that derivatives of isoindoline-1,3-dione, including this compound, exhibit notable anti-inflammatory properties. These compounds can modulate the expression of inflammatory mediators such as:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase-2 (COX-2)
  • Tumor Necrosis Factor (TNF-α)

In vitro studies have demonstrated that these compounds can suppress the activation of the NF-kB pathway, reducing the production of pro-inflammatory cytokines like IL-1 and IL-6 while enhancing anti-inflammatory cytokines such as IL-10 .

2. Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s. Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of acetylcholine. The IC50_{50} values for these activities were found to be promising, indicating potential use in treating cognitive disorders .

Enzyme TargetIC50_{50} Value (μM)
Acetylcholinesterase1.12
Butyrylcholinesterase21.24

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Recent studies have reported moderate activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent . The presence of the trifluoromethyl group may enhance its lipophilicity and membrane permeability, contributing to its efficacy.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and BuChE, it may enhance cholinergic transmission in the brain.
  • Modulation of Signaling Pathways : The compound's ability to interfere with NF-kB signaling contributes to its anti-inflammatory effects.
  • Direct Antimicrobial Action : The structural features allow it to interact with microbial membranes or specific targets within pathogens.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • A study synthesized various isoindoline derivatives and assessed their biological activities, noting significant anti-Alzheimer's potential due to AChE inhibition .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in substituents could enhance biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione, and how are intermediates characterized?

Methodological Answer:

  • Synthesis Protocol :
    • Step 1 : Condensation of 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene using potassium carbonate as a base (120°C, 12h) .
    • Step 2 : Reduction of nitro intermediates with iron powder in acidic conditions to yield amine derivatives.
    • Step 3 : Cyclization via dehydration with phosphorus oxychloride (POCl₃) to form the isoindole-1,3-dione core .
  • Characterization :
    • NMR : Confirm regioselectivity using ¹H/¹³C NMR, focusing on trifluoromethyl (-CF₃) splitting patterns and aromatic proton coupling.
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks).
    • HPLC-PDA : Purity assessment (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. How can researchers optimize purification methods for this compound, particularly when isolating reactive intermediates?

Methodological Answer :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) for polar intermediates.
  • Recrystallization : Employ ethanol/water mixtures for final product crystallization, monitoring crystal growth via polarized light microscopy .
  • Troubleshooting : Address byproduct formation (e.g., uncyclized amines) by adjusting POCl₃ stoichiometry (1.2–1.5 equivalents) .

Q. What analytical techniques resolve spectral data contradictions (e.g., unexpected NMR splitting or MS fragments)?

Methodological Answer :

  • Dynamic NMR (DNMR) : Detect rotational barriers in amide bonds or hindered phenoxy groups.
  • 2D-COSY/HSQC : Assign overlapping aromatic signals in crowded regions.
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace unexpected fragmentation pathways in MS .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for novel derivatives of this compound?

Methodological Answer :

  • Quantum Chemical Calculations : Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states for cyclization or trifluoromethyl group interactions .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for isoindole-dione formation .
  • Validation : Cross-check computed IR spectra with experimental FT-IR data (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What statistical approaches address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer :

  • Design of Experiments (DOE) : Apply a Box-Behnken design to test variables (e.g., solvent polarity, temperature) on bioactivity outcomes. Example parameters:

    FactorLow LevelHigh Level
    Temp25°C60°C
    SolventDMSOEthanol
    pH6.58.0
    • Multivariate Analysis : Use Partial Least Squares Regression (PLSR) to correlate structural descriptors (e.g., logP, H-bond donors) with activity .

Q. How do structural analogs (e.g., trifluoromethyl vs. methyl substitutions) influence biological target selectivity?

Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., 2-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}isoindoline-1,3-dione) via:
    • Molecular Docking : AutoDock Vina to assess binding affinity differences in protein pockets (e.g., kinase ATP sites).
    • Free Energy Perturbation (FEP) : Calculate ΔΔG for substitution effects using Schrödinger Suite .
  • In Vitro Validation : Test against recombinant enzymes (e.g., tyrosine kinases) with fluorescence polarization assays .

Q. What advanced reactor designs improve yield in large-scale synthesis?

Methodological Answer :

  • Microreactor Systems : Enhance heat transfer for exothermic steps (e.g., POCl₃ cyclization) using silicon-glass chips with <1 mm channels.
  • Continuous Flow : Optimize residence time (2–5 min) to minimize decomposition of amine intermediates .

Q. How can isotopic labeling (e.g., ¹⁸O) elucidate degradation mechanisms under oxidative conditions?

Methodological Answer :

  • Labeling Protocol : Synthesize ¹⁸O-labeled phenoxy derivatives via exchange reactions with H₂¹⁸O under acidic conditions.
  • LC-MS/MS Monitoring : Track ¹⁸O incorporation in degradation products (e.g., quinone imines) to identify cleavage pathways .

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